4-(Trifluoromethyl)nicotinaldehyde

Description

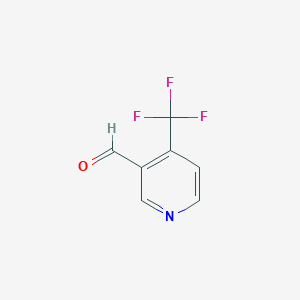

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXJOJOYYLHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)nicotinaldehyde: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethyl)nicotinaldehyde, a key building block in medicinal and agricultural chemistry. The document details its synthesis, starting from common precursors, and outlines its physicochemical properties. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data in a clear, tabular format. Furthermore, this guide illustrates the synthetic pathways and logical workflows through diagrams generated using the DOT language, offering a valuable resource for researchers engaged in the synthesis and application of fluorinated pyridine derivatives.

Introduction

This compound, also known as 4-(trifluoromethyl)pyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in the development of novel pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique properties to the molecule, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved biological activity and bioavailability of the final products.[1][2][3] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.[4]

This guide will provide a detailed exploration of the synthetic routes to this compound, its key chemical and physical properties, and its potential applications in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, commencing with the construction of the 4-(trifluoromethyl)pyridine core, followed by the introduction or modification of the functional group at the 3-position. The most common and practical approach involves the synthesis of 4-(trifluoromethyl)nicotinic acid as a key intermediate, which is then converted to the desired aldehyde.

Synthesis of the Precursor: 4-(Trifluoromethyl)nicotinic Acid

Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported, often starting from readily available materials. One efficient method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization and hydrolysis.[5]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid [5]

-

Step 1: Preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one. In a 1000 mL closed four-mouth reaction flask, 72.1 g of vinyl ethyl ether and 87.0 g of pyridine are dissolved in 500 mL of toluene. The mixture is stirred and cooled to 0-5 °C. To this solution, 159.0 g of trifluoroacetyl chloride is added dropwise over 1 hour, maintaining the temperature. The reaction is stirred for an additional 3 hours. After completion, 300 mL of ice water is added to quench the reaction. The organic phase is separated, washed twice with brine, and the solvent is evaporated under reduced pressure to yield 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid. (Yield: 92.3%).

-

Step 2: Cyclization to 4-(Trifluoromethyl)nicotinonitrile. The crude 4-ethoxy-1,1,1-trifluoro-3-en-2-one is reacted with 3-aminoacrylonitrile in the presence of a base to facilitate cyclization.

-

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid. In a 1000 mL closed four-mouth reaction flask, 172.1 g of 4-(trifluoromethyl)nicotinonitrile is added to a solution of 150 g of sodium hydroxide in 500 mL of water. The mixture is heated to 100 °C with stirring until the solid dissolves, forming a clear solution. After cooling, the pH is adjusted to <1 with hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to obtain 4-(trifluoromethyl)nicotinic acid as a white solid. (Yield: 98.3%).

Conversion of 4-(Trifluoromethyl)nicotinic Acid to this compound

The conversion of a carboxylic acid to an aldehyde can be achieved through several methods. A common strategy involves the formation of an activated acid derivative, such as an acid chloride or an amide, followed by a controlled reduction.

Method A: Via the Acid Chloride

A plausible and widely used method involves the conversion of the nicotinic acid to its corresponding acid chloride, followed by reduction.

Experimental Protocol: Synthesis of this compound (Method A)

-

Step 1: Formation of 4-(Trifluoromethyl)nicotinoyl chloride. 4-(Trifluoromethyl)nicotinic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) until the reaction is complete (monitored by the cessation of gas evolution). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-(trifluoromethyl)nicotinoyl chloride.

-

Step 2: Reduction to this compound. The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., THF or toluene) and cooled to a low temperature (-78 °C). A mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), is added portion-wise. The reaction is carefully monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a careful addition of water or a mild acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.

Method B: Via a Morpholinamide Intermediate

An alternative approach involves the formation of a nicotinic acid morpholinamide, which can then be reduced to the aldehyde.[6]

Experimental Protocol: Synthesis of this compound (Method B) [6]

-

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinic acid morpholinamide. 4-(Trifluoromethyl)nicotinic acid is first converted to its acid chloride as described in Method A. The crude acid chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine) in an inert solvent to form the corresponding morpholinamide.

-

Step 2: Reduction of the Morpholinamide. The purified 4-(trifluoromethyl)nicotinic acid morpholinamide is dissolved in an appropriate solvent and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) at a controlled temperature to yield this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO | [7] |

| Molecular Weight | 175.11 g/mol | [7] |

| CAS Number | 1083197-78-7 | [8] |

| Appearance | Liquid | [8] |

| Purity | ≥95% | [8] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [8] |

| InChI Key | LNHXJOJOYYLHIW-UHFFFAOYSA-N | [8] |

Note: Some data is based on commercially available products and may vary.

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring and an aldehyde proton signal (typically around 9-10 ppm). |

| ¹³C NMR | Signals for the carbons of the pyridine ring, the trifluoromethyl group (with C-F coupling), and a downfield signal for the aldehyde carbonyl carbon (typically around 190 ppm). |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-F stretching, and aromatic C-H and C=C/C=N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Research and Drug Development

Substituted nicotinaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules.[9] The presence of the trifluoromethyl group is known to enhance the pharmacological properties of many compounds.[1][2] this compound can be utilized in various chemical reactions, including:

-

Reductive amination: To introduce substituted aminomethyl groups.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.

These reactions open avenues for the synthesis of novel compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and crop protection agents.[4][10]

Visualizations

Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for this compound starting from 4-(trifluoromethyl)nicotinic acid.

Caption: Synthetic route from the nicotinic acid to the aldehyde.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and purification of this compound.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 6. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 7. 1083197-78-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 8. This compound | 1083197-78-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group at the 4-position of the pyridine ring imparts unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, alongside relevant experimental protocols and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity and metabolic stability of the parent molecule.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1083197-78-7 | |

| Molecular Formula | C₇H₄F₃NO | |

| Molecular Weight | 175.11 g/mol | |

| Physical Form | Liquid | |

| Predicted Boiling Point | 236.4 ± 40.0 °C | |

| Predicted Density | 1.369 ± 0.06 g/cm³ | |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature. However, synthetic routes can be inferred from the preparation of its precursors and related compounds, such as 4-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)-3-cyanopyridine.[2]

A plausible synthetic pathway involves the hydrolysis of 4-(trifluoromethyl)-3-cyanopyridine followed by a controlled reduction of the resulting carboxylic acid or its derivative. Another potential route is the oxidation of the corresponding alcohol, 4-(trifluoromethyl)nicotinyl alcohol.

Logical Workflow for Potential Synthesis:

General Experimental Considerations for Synthesis (Hypothetical):

-

Starting Material: 4-(Trifluoromethyl)-3-cyanopyridine.

-

Step 1: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid. This can typically be achieved by heating the nitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution), followed by acidification to precipitate the carboxylic acid.[3]

-

Step 2: Conversion to an activated species. The carboxylic acid can be converted to an acid chloride (using, for example, thionyl chloride) or an ester.

-

Step 3: Reduction to the aldehyde. A mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, is often employed to reduce esters or acid chlorides to aldehydes, preventing over-reduction to the alcohol.

Reactivity and Biological Significance

The aldehyde functional group of this compound is a key site for chemical reactions, including oxidation to the corresponding carboxylic acid and reduction to the alcohol. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

From a biological perspective, the trifluoromethyl moiety is known to increase lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[4][5] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. While specific biological activities of this aldehyde have not been extensively reported, related trifluoromethyl-substituted pyridine derivatives have shown promise in various therapeutic areas.[6] The aldehyde itself could potentially act as an enzyme inhibitor by forming covalent bonds with nucleophilic residues in protein active sites.[7]

Potential Signaling Pathway Interaction:

Given the general role of aldehydes in biological systems and the known effects of trifluoromethyl groups, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. However, without specific experimental data, any proposed pathway remains speculative. A hypothetical interaction could involve the modulation of enzymatic activity within a signaling cascade.

Spectral Data

At the time of this guide's compilation, experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not available in the surveyed literature. The acquisition and analysis of this data are crucial for the unambiguous identification and characterization of the compound.

Conclusion

This compound is a promising, yet not fully characterized, building block for medicinal chemistry. Its predicted physicochemical properties, combined with the known benefits of the trifluoromethyl group, make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to establish its definitive physicochemical constants, optimize its synthesis, and explore its biological activities and potential mechanisms of action. The availability of experimental spectral data will be paramount for advancing research and development involving this compound.

References

- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 4-Nitro-6-(trifluoromethyl)picolinaldehyde | 1289191-29-2 [smolecule.com]

- 5. 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde | 1227514-21-7 | Benchchem [benchchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, structure, and a detailed, plausible experimental protocol for its synthesis. Furthermore, it explores the biological context of related compounds, offering insights into potential mechanisms of action and research applications.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Trifluoromethyl)pyridine-3-carboxaldehyde, 4-Trifluoromethyl-3-formylpyridine |

| CAS Number | 1083197-78-7 |

| Molecular Formula | C₇H₄F₃NO |

| Molecular Weight | 175.11 g/mol |

| Chemical Structure |  |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing from the commercially available 3-cyanopyridine. The key intermediate, 4-(trifluoromethyl)nicotinic acid, is first synthesized and subsequently reduced to the target aldehyde.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol is adapted from established methodologies for the synthesis of trifluoromethylated pyridine derivatives.

Step 1: Synthesis of 4-(Trifluoromethyl)-3-cyanopyridine

-

In a three-necked flask under an argon atmosphere, dissolve 3-cyanopyridine (1.0 mol), tetramethylethylenediamine (1.5 mol), and tetrahydrofuran (600 ml).

-

Cool the mixture to -40°C.

-

Slowly add 2M butyllithium (1.2 mol) while maintaining the temperature at -40°C. Stir for 1.5 hours.

-

Introduce bromotrifluoromethane (1.3 mol) into the solution and continue the reaction at -40°C for 2 hours.

-

Gradually warm the reaction mixture to 0°C and stir for an additional 4 hours.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with petroleum ether (1000 ml).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 4-trifluoromethyl-3-cyanopyridine.

Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid

-

To a reaction vessel, add 4-trifluoromethyl-3-cyanopyridine (100g), water (300ml), and sodium hydroxide (75g).

-

Heat the mixture to a temperature between 60-100°C and stir until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a suitable acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.

Experimental Protocol: Reduction to this compound

This proposed protocol is based on general methods for the reduction of nicotinic acids to their corresponding aldehydes, specifically through a morpholinamide intermediate.

Step 1: Formation of 4-(Trifluoromethyl)nicotinoyl Chloride

-

Suspend 4-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (indicated by the cessation of gas evolution and a clear solution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Formation of the Morpholinamide

-

Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride in an anhydrous solvent (e.g., THF).

-

In a separate flask, prepare a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

-

Add the acid chloride solution dropwise to the morpholine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the morpholinamide.

Step 3: Reduction to this compound

-

Dissolve the 4-(trifluoromethyl)nicotinic acid morpholinamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.

-

Slowly add a solution of a suitable reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.5 eq, 1.0 M in THF), while maintaining the temperature below 5°C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Potential Biological Significance and Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of the parent molecule, nicotinaldehyde, and other trifluoromethyl-containing compounds provide valuable context for researchers.

Role of Nicotinaldehyde in NAD Biosynthesis

Recent studies have shown that nicotinaldehyde can serve as a precursor for NAD (Nicotinamide Adenine Dinucleotide) biosynthesis. This is particularly relevant in the context of cancer research, where some therapies aim to deplete NAD levels in cancer cells. Nicotinaldehyde can be converted to nicotinic acid, which then enters the Preiss-Handler pathway to generate NAD. This can potentially counteract the effects of NAD-lowering anti-cancer agents.

Caption: Potential role of this compound in NAD biosynthesis.

Synthetic Workflow Diagram

The overall synthetic strategy for producing this compound is outlined below.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The provided experimental protocols offer a detailed starting point for its synthesis, and the pathway diagrams illustrate its potential biological relevance. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are essential for successful outcomes.

Spectroscopic Profile of 4-(Trifluoromethyl)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(Trifluoromethyl)nicotinaldehyde, a significant building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄F₃NO, and its molecular weight is 175.11 g/mol . The structural and electronic environment of the molecule gives rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.24 | s | 1H | -CHO | |

| 9.22 | s | 1H | H-2 | |

| 8.39 | dd | 8.1, 1.9 | 1H | H-6 |

| 7.91 | d | 8.1 | 1H | H-5 |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Quartet Coupling Constant (J) Hz | Assignment |

| 189.3 | C=O (aldehyde) | |

| 152.3 | 35.4 | C-4 |

| 151.7 | C-2 | |

| 137.7 | C-6 | |

| 133.1 | 0.9 | C-3 |

| 121.0 | 2.7 | C-5 |

| 120.9 | 275.8 | CF₃ |

Infrared (IR) Spectroscopy

While an experimental spectrum for this compound was not available, the following table outlines the predicted characteristic absorption bands based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium-Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1705 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600, ~1470 | Medium-Weak | Pyridine Ring C=C and C=N Stretching |

| ~1300-1100 | Strong | C-F Stretching (Trifluoromethyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS-EI)

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 175.0245 | 175.0246 |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The predicted IR absorption data is based on established correlation tables for characteristic functional group vibrations. Experimentally, an IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry

High-resolution mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting ions were analyzed to determine their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Trifluoromethyl Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal and agricultural chemistry. This single structural modification profoundly alters the physicochemical properties of the parent heterocycle, bestowing enhanced metabolic stability, increased lipophilicity, and modulated basicity.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the pyridine ring and the CF₃ moiety itself, opening up a diverse range of synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on a pyridine ring, focusing on nucleophilic aromatic substitution, C-H bond functionalization, and direct transformations of the CF₃ group, including C-F bond activation and hydrolysis.

Influence on Pyridine Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is a powerful electron-withdrawing group (Hammett constant σₚ = 0.54), which deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[2] This effect is most pronounced when the CF₃ group is positioned ortho or para to a leaving group (e.g., a halogen), as it can stabilize the negatively charged Meisenheimer intermediate.

Quantitative Data for Nucleophilic Aromatic Substitution

The following table summarizes representative examples of SNAr reactions on trifluoromethyl-substituted pyridines.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-5-(trifluoromethyl)pyridine | 3-Chloro-5-hydroxybenzonitrile, K₂CO₃ | DMF, 80 °C | 2-((3-chloro-5-cyanophenyl)oxy)-5-(trifluoromethyl)pyridine | - | [3] |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde, K₂CO₃ | DMF, reflux | 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | High | [4] |

| 2,4-Dichloro-6-(trifluoromethyl)pyridine | 4-Amino-2-(trifluoromethyl)pyridine, NaHCO₃ | THF, reflux, 20-24 h | Substituted triazine | - | [3] |

Experimental Protocol: SNAr of 2-Chloro-5-(trifluoromethyl)pyridine with a Phenol

This protocol is adapted from the synthesis of Doravirine intermediates.[3]

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

3-Chloro-5-hydroxybenzonitrile

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine in DMF, add 3-chloro-5-hydroxybenzonitrile and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((3-chloro-5-cyanophenyl)oxy)-5-(trifluoromethyl)pyridine.

Direct Reactivity of the Trifluoromethyl Group

The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally robust. However, under specific conditions, the CF₃ group on a pyridine ring can undergo direct transformations.

C-F Bond Activation and Defluorinative Functionalization

Recent advances in catalysis have enabled the selective activation of one or more C-F bonds in a trifluoromethyl group, a process known as defluorinative functionalization. This powerful strategy allows for the conversion of the CF₃ group into valuable difluoromethyl (CF₂R) or monofluoromethyl (CFR₂) moieties.

Palladium catalysis has been successfully employed for the defluorinative coupling of trifluoromethylarenes, including trifluoromethylpyridines, with various partners. These reactions often proceed under visible light irradiation, enabling mild reaction conditions.[5][6][7]

A notable advancement is the iridium-catalyzed asymmetric defluoroallylation of 4-trifluoromethylpyridines. This method allows for the enantioselective transformation of the CF₃ group into a chiral difluoroalkyl-substituted center.[8][9][10]

Quantitative Data for Defluorinative Functionalization

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 3,5-bis(trifluoromethyl)-1,1'-biphenyl | 1,3-Butadiene, 1-Phenylpiperazine | Pd(OAc)₂, XantPhos, (o-OMe)Ph₂P, LiOH, light | 1,4-Difunctionalized butadiene | 85 | - | [5] |

| 4-Trifluoromethylpyridine | Allyl carbonate | [Ir(cod)Cl]₂, Carreira ligand | Asymmetric defluoroallylated product | up to 94 | up to 98 | [8][9] |

| 3-Phenyl-4-trifluoromethylpyridine | Allyl carbonate | [Ir(cod)Cl]₂, Carreira ligand | Asymmetric defluoroallylated product | 90 | 97 | [8] |

Experimental Protocol: Asymmetric Defluoroallylation of 4-Trifluoromethylpyridine

This protocol is a general representation based on the work by Jiao and coworkers.[8][9]

Materials:

-

4-Trifluoromethylpyridine

-

Allyl carbonate derivative

-

Bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]₂)

-

Chiral ligand (e.g., Carreira ligand)

-

Diboron reagent (e.g., B₂pin₂)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a glovebox, to an oven-dried vial, add the iridium precursor, chiral ligand, and anhydrous THF. Stir at room temperature to form the catalyst.

-

In a separate vial, add the 4-trifluoromethylpyridine substrate, diboron reagent, and base.

-

Add the allyl carbonate to the substrate mixture.

-

Transfer the catalyst solution to the substrate mixture.

-

Seal the vial and stir the reaction at the specified temperature until completion (monitor by ¹⁹F NMR or GC-MS).

-

Quench the reaction and purify the product by flash column chromatography on silica gel.

Hydrolysis of the Trifluoromethyl Group

While highly stable, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under harsh acidic conditions. This transformation serves as a method to introduce a carboxylic acid moiety onto the pyridine ring.

Experimental Protocol: Hydrolysis of a Trifluoromethyl Group to a Carboxylic Acid

This protocol is adapted from a procedure for the hydrolysis of trifluoromethylated triarylphosphines and may be applicable to robust trifluoromethylpyridines.[11][12][13]

Materials:

-

Trifluoromethylpyridine

-

Fuming sulfuric acid (oleum)

-

Boric acid

Procedure:

-

Caution: This reaction involves highly corrosive and hazardous reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a flask, add the trifluoromethylpyridine and boric acid.

-

Carefully add fuming sulfuric acid to the mixture.

-

Heat the reaction mixture to the required temperature and for the necessary duration (reaction conditions need to be optimized for the specific substrate).

-

Monitor the reaction progress by taking aliquots and analyzing them (e.g., by NMR after careful quenching).

-

Upon completion, cool the reaction mixture and carefully pour it onto ice.

-

Adjust the pH of the aqueous solution to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Further purification can be achieved by recrystallization.

C-H Functionalization of Trifluoromethylpyridines

The electronic properties of the trifluoromethyl group also influence the reactivity of the C-H bonds on the pyridine ring, enabling their direct functionalization.

Quantitative Data for C-H Functionalization

| Substrate | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

| Pyridine | C-H Trifluoromethylation | Ag₂CO₃ | 2-Trifluoromethylpyridine | Good | [14] |

| Quinolines | 3-Position C-H Trifluoromethylation | B(C₆F₅)₃, PhMeSiH₂, Togni Reagent I, DDQ | 3-Trifluoromethylquinolines | Moderate to High | [15][16][17][18] |

| 2-Arylpyridines | ortho-C-H Trifluoromethylthiolation | Pd(OAc)₂, Billard reagent, PhCOCl | ortho-SCF₃-2-arylpyridines | up to 91 | [19] |

Experimental Protocol: 3-Position-Selective C-H Trifluoromethylation of Quinolines

This protocol is a general representation based on the work by Kuninobu and colleagues.[15][16][17][18]

Materials:

-

Quinoline derivative

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Methylphenylsilane (PhMeSiH₂)

-

Togni Reagent I

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, dissolve the quinoline derivative and B(C₆F₅)₃ in anhydrous DCE.

-

Add methylphenylsilane to the solution and heat the mixture at 65 °C to effect hydrosilylation.

-

After the initial reaction is complete, cool the mixture to 0 °C.

-

Add Togni Reagent I and stir the reaction, allowing it to warm to room temperature.

-

Add DDQ to the reaction mixture and continue stirring at room temperature.

-

Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.

Conclusion

The trifluoromethyl group on a pyridine ring is not merely a passive substituent but an active participant in a wide array of chemical transformations. Its strong electron-withdrawing nature is the primary driver for the facile nucleophilic aromatic substitution on the pyridine ring. Furthermore, the CF₃ group itself can be a site of reactivity, with modern catalytic methods enabling its selective defluorinative functionalization to access novel fluorinated scaffolds. The influence of the trifluoromethyl group also extends to the C-H bonds of the pyridine ring, allowing for their direct functionalization. A thorough understanding of these reactivity patterns is crucial for leveraging the full potential of trifluoromethylpyridines in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. jiaolei.group [jiaolei.group]

- 10. Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scite.ai [scite.ai]

- 18. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 19. Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Pyridines: A Deep Dive into Electronic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a powerful strategy in medicinal chemistry and materials science. This is due to the unique and potent electronic effects the CF₃ group imparts, significantly altering the physicochemical properties of the parent heterocycle. This guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I effect). This is a consequence of the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds, drawing electron density away from the carbon atom and, subsequently, from the aromatic ring to which it is attached. While hyperconjugation can contribute to a minor positive resonance effect (+R), the inductive effect is overwhelmingly dominant.[1]

This strong electron-withdrawing nature has profound consequences for the pyridine ring:

-

Modulation of Basicity: The electron-withdrawing CF₃ group significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity (pKa). This modulation is crucial in drug design for optimizing interactions with biological targets.

-

Enhanced Electrophilicity: The withdrawal of electron density makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. This altered reactivity profile can be exploited in synthetic chemistry.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, often leading to an increased half-life of drug candidates.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the trifluoromethyl group on the pyridine ring, two key parameters are examined: Hammett substituent constants (σ) and acid dissociation constants (pKa).

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. For the trifluoromethyl group on a benzene ring, the following values are widely accepted:

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| CF₃ | 0.43 | 0.54 |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group on a Benzene Ring.

It is important to note that while these values, determined for benzene derivatives, provide a good approximation, the electronic environment of the pyridine ring, with its nitrogen heteroatom, can lead to slight variations. The electron-withdrawing nature of the pyridine nitrogen itself will influence the overall electronic effect.

pKa Values of Trifluoromethyl-Substituted Pyridines

The most direct measure of the electronic effect of the CF₃ group on the basicity of the pyridine nitrogen is its pKa value. The strong electron-withdrawing nature of the CF₃ group leads to a significant decrease in the pKa compared to unsubstituted pyridine (pKa ≈ 5.2).

| Compound | pKa |

| 2-(Trifluoromethyl)pyridine | Predicted: < 1 |

| 3-(Trifluoromethyl)pyridine | 2.83 |

| 4-(Trifluoromethyl)pyridine | Predicted: 2.92 |

Table 2: pKa Values of Trifluoromethyl-Substituted Pyridines.

The pKa of 3-(trifluoromethyl)pyridine has been experimentally determined to be 2.83 using ¹⁹F NMR spectroscopy.[2] Predicted values for the 2- and 4-isomers also show a marked decrease in basicity. The position of the CF₃ group influences the magnitude of the effect, with the effect being most pronounced when the group is in the 2- or 4-position, where it can exert its influence more directly on the nitrogen atom through resonance and inductive effects.

Spectroscopic Evidence of Electronic Effects

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide direct evidence of the electron-withdrawing nature of the trifluoromethyl group.

NMR Spectroscopy

The chemical shifts of protons and carbons in the pyridine ring are sensitive to the electron density around them. The electron-withdrawing CF₃ group deshields the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum compared to unsubstituted pyridine.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | 7.5-8.7 | 120-150 (C-CF₃ q, J ≈ 35 Hz) | ~ -68 |

| 3-(Trifluoromethyl)pyridine | 7.5-8.9 | 122-152 (C-CF₃ q, J ≈ 34 Hz) | ~ -63 |

| 4-(Trifluoromethyl)pyridine | 7.6 (d), 8.8 (d) | 121 (q), 135 (q, J ≈ 34 Hz), 151 | ~ -65 |

Table 3: Typical NMR Spectroscopic Data for Trifluoromethyl-Substituted Pyridines (in CDCl₃).

The ¹⁹F NMR chemical shift of the CF₃ group is also informative and typically appears in the range of -60 to -70 ppm relative to CFCl₃. The carbon attached to the CF₃ group appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The electron-withdrawing effect of the CF₃ group influences the vibrational frequencies of the pyridine ring. The C-F stretching vibrations of the trifluoromethyl group are typically observed as strong bands in the region of 1100-1350 cm⁻¹. The ring stretching vibrations (C=C and C=N) may also be shifted to higher frequencies compared to unsubstituted pyridine due to the inductive withdrawal of electron density.

| Compound | Key IR Absorptions (cm⁻¹) |

| 2-(Trifluoromethyl)pyridine | ~1315 (C-F stretch), ~1600 (C=N stretch) |

| 3-(Trifluoromethyl)pyridine | ~1330 (C-F stretch), ~1590 (C=N stretch) |

| 4-(Trifluoromethyl)pyridine | ~1325 (C-F stretch), ~1610 (C=N stretch) |

Table 4: Characteristic IR Absorption Frequencies for Trifluoromethyl-Substituted Pyridines.

Experimental Protocols

Determination of pKa by ¹⁹F NMR Spectroscopy

This method relies on the change in the ¹⁹F NMR chemical shift of the trifluoromethyl group upon protonation of the pyridine nitrogen.

Methodology:

-

Sample Preparation: A series of aqueous buffer solutions with known pH values spanning the expected pKa range are prepared. A constant concentration of the trifluoromethyl-substituted pyridine is added to each buffer solution. A suitable internal reference standard (e.g., a fluorinated compound with a pH-insensitive chemical shift) is also added.

-

NMR Acquisition: ¹⁹F NMR spectra are recorded for each sample at a constant temperature.

-

Data Analysis: The chemical shift of the CF₃ group (δ) is plotted against the pH of the solution. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of Hammett Constants

Hammett constants for substituted pyridines can be determined by measuring the equilibrium or rate constants of a reaction sensitive to the electronic effects of the substituent and comparing them to the corresponding values for the unsubstituted pyridine. A common method involves measuring the pKa values of a series of substituted pyridinium ions.

Methodology:

-

Reaction Selection: Choose a reaction where the pyridine derivative acts as a base, such as the protonation of the pyridine nitrogen.

-

Equilibrium Constant Measurement: Determine the acid dissociation constants (Ka) for a series of meta- and para-substituted pyridinium ions, including the trifluoromethyl-substituted analogues. This is typically done using potentiometric or spectrophotometric titration.

-

Hammett Plot: Plot log(K/K₀) against the known Hammett constants (σ) for a set of well-characterized substituents. K is the dissociation constant for the substituted pyridinium ion, and K₀ is for the unsubstituted pyridinium ion.

-

Determination of ρ: The slope of the resulting line is the reaction constant (ρ).

-

Calculation of σ for CF₃: Once ρ is known, the Hammett constant for the trifluoromethyl group can be calculated from the measured Ka of the trifluoromethyl-substituted pyridinium ion using the Hammett equation: σ = (1/ρ) * log(K/K₀).

Logical Relationship of Electronic Effects

The electronic effects of the trifluoromethyl group can be understood through the interplay of inductive and resonance effects, which in turn dictate the observable physicochemical properties.

Conclusion

The trifluoromethyl group is a key substituent in the design of novel pyridine-containing molecules for a wide range of applications. Its powerful electron-withdrawing properties, primarily driven by the inductive effect, lead to predictable and significant changes in the basicity, reactivity, and other physicochemical properties of the pyridine ring. A thorough understanding of these electronic effects, quantified by parameters such as Hammett constants and pKa values and supported by spectroscopic data, is essential for the rational design of molecules with desired biological activity and material properties. The experimental protocols outlined in this guide provide a framework for the accurate determination of these key parameters in a research setting.

References

In-Depth Technical Guide: Stability and Storage of 4-(Trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Trifluoromethyl)nicotinaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. The information presented herein is crucial for maintaining the integrity and purity of this compound, ensuring the reliability and reproducibility of experimental results.

Core Stability & Storage Recommendations

Proper handling and storage are paramount to prevent the degradation of this compound. The following table summarizes the key conditions based on available safety data sheets and general knowledge of trifluoromethyl-substituted pyridines.

| Parameter | Recommendation | Incompatible Materials & Conditions |

| Storage Temperature | Store in a cool, dry place. Recommended storage at 2-8°C under an inert atmosphere for long-term stability. | Avoid high temperatures, direct sunlight, and sources of ignition such as heat, sparks, and open flames. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress. | Avoid exposure to air and humidity. |

| Light Exposure | Store in a light-resistant container to prevent photolytic degradation. | Avoid direct exposure to sunlight and strong artificial light. |

| Material of Container | Use chemically resistant containers, such as amber glass bottles with tightly fitting caps. | Avoid reactive container materials. |

| Incompatible Substances | Strong oxidizing agents, strong bases, and amines. | Contact with these substances can lead to vigorous reactions and degradation of the compound. |

Hazardous Decomposition

Under fire conditions, thermal decomposition of this compound may produce hazardous substances.

| Condition | Potential Hazardous Decomposition Products |

| Fire/High Temperatures | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF). |

Experimental Protocols: Stability-Indicating HPLC Method

While a specific validated stability-indicating method for this compound is not publicly available, the following protocol is a representative method based on established practices for related aromatic aldehydes and pyridine derivatives. This method is designed to separate the intact compound from potential degradation products formed under stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating method. These studies intentionally degrade the sample to ensure that the analytical method can accurately measure the active ingredient in the presence of its degradation products.

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

Chromatographic Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD). |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). |

| Gradient Program | Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute any degradation products. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Detection Wavelength | Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan). |

| Injection Volume | 10 µL. |

Method Validation

The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products.

Visualized Workflows

The following diagrams illustrate the logical workflow for the handling and storage of this compound and a general workflow for a forced degradation study.

Caption: Recommended workflow for the safe handling and proper storage of this compound.

Caption: General experimental workflow for conducting forced degradation studies.

Unveiling the Purity Landscape: A Technical Guide to Common Impurities in 4-(Trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

4-(Trifluoromethyl)nicotinaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals, demands a high degree of purity to ensure the safety and efficacy of the final products. Understanding the potential impurities that can arise during its synthesis and storage is paramount for developing robust analytical methods for quality control and for optimizing manufacturing processes. This in-depth technical guide explores the common impurities associated with this compound, providing insights into their origins, analytical detection, and characterization.

Genesis of Impurities: A Synthetic Perspective

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, common synthetic strategies involve the oxidation of a precursor alcohol or the reduction of a corresponding nitrile or carboxylic acid derivative. Each pathway presents a unique set of potential side reactions and unreacted starting materials that can contribute to the final impurity profile.

A plausible and common synthetic pathway to this compound involves the controlled reduction of 4-(Trifluoromethyl)nicotinonitrile or the partial oxidation of 4-(Trifluoromethyl)nicotinic acid.

Impurities from the Nitrile Reduction Pathway

The reduction of 4-(Trifluoromethyl)nicotinonitrile to the corresponding aldehyde is a delicate transformation. Over-reduction is a common side reaction, leading to the formation of 4-(Trifluoromethyl)pyridin-3-yl)methanol. Conversely, incomplete reaction will result in the presence of the starting nitrile in the final product.

Furthermore, the nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions that might be employed during the reaction or work-up, leading to the formation of 4-(trifluoromethyl)nicotinamide.

Impurities from the Carboxylic Acid Oxidation Pathway

The synthesis of this compound via the oxidation of 4-(Trifluoromethyl)nicotinic acid can also introduce specific impurities. Incomplete oxidation is a primary concern, leaving residual starting material in the final product. The presence of strong oxidizing agents can potentially lead to over-oxidation or degradation of the pyridine ring, although specific products of such reactions are highly dependent on the chosen oxidant and reaction conditions.

Common Impurities Summary

Based on the likely synthetic precursors and potential side reactions, the following table summarizes the common impurities that may be present in this compound.

| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Technique |

| 4-(Trifluoromethyl)nicotinic Acid | Pyridine ring with a trifluoromethyl group at C4 and a carboxylic acid group at C3. | Unreacted starting material from the oxidation route. | HPLC-UV, LC-MS |

| 4-(Trifluoromethyl)nicotinonitrile | Pyridine ring with a trifluoromethyl group at C4 and a nitrile group at C3. | Unreacted starting material from the reduction route. | GC-MS, HPLC-UV |

| (4-(Trifluoromethyl)pyridin-3-yl)methanol | Pyridine ring with a trifluoromethyl group at C4 and a hydroxymethyl group at C3. | Over-reduction of the nitrile or aldehyde. | GC-MS, HPLC-UV |

| 4-(Trifluoromethyl)nicotinamide | Pyridine ring with a trifluoromethyl group at C4 and a carboxamide group at C3. | Hydrolysis of the nitrile precursor. | HPLC-UV, LC-MS |

| Residual Solvents | Various | Remnants from the synthesis and purification steps. | GC-MS (Headspace) |

Degradation Impurities

Beyond process-related impurities, degradation products can form during storage or under stress conditions such as exposure to light, heat, or oxygen. Aromatic aldehydes are susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, in this case, 4-(Trifluoromethyl)nicotinic acid. The trifluoromethyl group is generally stable, but under harsh conditions, degradation of the pyridine ring could occur. Forced degradation studies are crucial to identify potential degradation products and establish the stability of the molecule.[1][2]

Experimental Protocols for Impurity Detection

To ensure the quality of this compound, robust analytical methods are essential for the detection and quantification of potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.

Protocol 1: HPLC-UV Method for the Analysis of Non-Volatile Impurities

This method is suitable for the quantification of this compound and its non-volatile impurities such as the corresponding carboxylic acid and amide.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A gradient elution is typically employed for optimal separation.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared sample and a standard solution of this compound.

-

Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards. For unknown impurities, relative response factors can be used for estimation.

-

Protocol 2: GC-MS Method for the Analysis of Volatile Impurities and Residual Solvents

This method is ideal for the detection and quantification of volatile impurities, including the nitrile precursor, the alcohol byproduct, and residual solvents.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp to 280 °C at a rate of 10 °C/min

-

Hold at 280 °C for 5 minutes

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 amu

-

-

Sample Preparation:

-

Prepare a solution of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

For residual solvent analysis, a headspace GC-MS method is preferred.

-

-

Analysis:

-

Inject the prepared sample.

-

Identify impurities by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).

-

Quantification can be performed using an internal standard method.

-

Conclusion

A thorough understanding of the potential impurities in this compound is critical for ensuring its quality and the integrity of the downstream products. By considering the synthetic pathways and potential degradation routes, a comprehensive impurity profile can be established. The implementation of robust analytical methods, such as the HPLC-UV and GC-MS protocols detailed here, allows for the effective monitoring and control of these impurities, ultimately leading to higher quality and safer products for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)nicotinaldehyde is a pivotal building block in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and binding affinity of target molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the preparation of its key precursors, 4-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)nicotinonitrile, and their subsequent conversion to the target aldehyde. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is highly sought after for its ability to modulate a compound's lipophilicity, metabolic stability, and binding interactions. This compound, a pyridine derivative featuring this crucial functional group, is therefore a valuable intermediate for the synthesis of a wide array of biologically active compounds. This guide details the most common and efficient synthetic routes to this important molecule.

Primary Synthetic Strategies

The synthesis of this compound is most effectively approached through a two-stage process:

-

Synthesis of a suitable precursor: This typically involves the preparation of either 4-(trifluoromethyl)nicotinic acid or 4-(trifluoromethyl)nicotinonitrile.

-

Conversion of the precursor to the aldehyde: This involves the reduction of the carboxylic acid (or its derivative) or the nitrile group.

This document will explore both stages in detail, providing established methodologies and quantitative data.

Synthesis of Precursors

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

Several routes to 4-(trifluoromethyl)nicotinic acid have been reported, often involving multi-step sequences. One common approach begins with the cyclization of precursors to form the pyridine ring, followed by functional group manipulations.

A patented method describes a three-step synthesis starting from trifluoroacetyl chloride and vinyl ethyl ether.[1]

Overall Reaction Scheme:

Figure 1: Synthesis pathway of 4-(Trifluoromethyl)nicotinic Acid.

Experimental Protocols:

-

Step 1: Preparation of 4-Ethoxy-1,1,1-trifluoro-3-en-2-one [2]

-

To a solution of vinyl ethyl ether (72.1 g) and pyridine (87.0 g) in toluene (500 mL) at 0-5 °C, trifluoroacetyl chloride (145.8 g) is added dropwise over 1 hour.

-

The mixture is stirred for an additional 3 hours.

-

The reaction is quenched with ice water (300 mL), and the organic phase is washed with brine.

-

The solvent is removed under reduced pressure to yield 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

-

-

Step 2: Preparation of 4-(Trifluoromethyl)nicotinonitrile [2]

-

A mixture of 4-ethoxy-1,1,1-trifluoro-3-en-2-one (168.1 g), 3-aminoacrylonitrile (68.1 g), and methanol (300 mL) is refluxed for 3 hours.

-

A solution of sodium methoxide in methanol (59.4 g) is then added dropwise, and the mixture is refluxed for another 5 hours.

-

The solvent is evaporated to yield the crude product, which is washed and dried.

-

-

Step 3: Preparation of 4-(Trifluoromethyl)nicotinic Acid [2]

-

4-(Trifluoromethyl)nicotinonitrile (172.1 g) is added to a solution of sodium hydroxide (150 g) in water (500 mL).

-

The mixture is heated to 100 °C with stirring until the solid dissolves.

-

After cooling, the pH is adjusted to <1 with hydrochloric acid.

-

The resulting precipitate is filtered and dried.

-

Quantitative Data Summary:

| Step | Product | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one | Trifluoroacetyl Chloride, Vinyl Ethyl Ether | Pyridine | Toluene | 0-5 | 4 | 86.7 | [2] |

| 2 | 4-(Trifluoromethyl)nicotinonitrile | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, 3-Aminoacrylonitrile | Sodium Methoxide | Methanol | Reflux | 8 | 90.6 | [2] |

| 3 | 4-(Trifluoromethyl)nicotinic Acid | 4-(Trifluoromethyl)nicotinonitrile | Sodium Hydroxide, Hydrochloric Acid | Water | 100 | - | 98.3 | [2] |

Synthesis of 4-(Trifluoromethyl)nicotinonitrile

As detailed in the preceding section, 4-(trifluoromethyl)nicotinonitrile is a key intermediate in the synthesis of 4-(trifluoromethyl)nicotinic acid. The protocol for its synthesis is provided in Step 2 of Section 3.1.

Synthesis of this compound

The conversion of the precursor to the final aldehyde can be achieved through several reductive methods. The choice of method depends on the starting material.

From 4-(Trifluoromethyl)nicotinic Acid Derivatives

A common and effective method for the partial reduction of a carboxylic acid derivative, such as an ester or an acyl chloride, is the use of a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation (Rosenmund reduction).

4.1.1. Reduction of Methyl 4-(Trifluoromethyl)nicotinate with DIBAL-H

This method involves the initial conversion of 4-(trifluoromethyl)nicotinic acid to its methyl ester, followed by a low-temperature reduction with DIBAL-H.

Reaction Scheme:

Figure 2: DIBAL-H reduction of Methyl 4-(Trifluoromethyl)nicotinate.

Experimental Protocol (General Procedure):

-

Esterification: 4-(Trifluoromethyl)nicotinic acid is refluxed with thionyl chloride in methanol to produce methyl 4-(trifluoromethyl)nicotinate. The crude ester is purified by distillation or chromatography.

-

Reduction: A solution of methyl 4-(trifluoromethyl)nicotinate in an anhydrous solvent (e.g., toluene or dichloromethane) is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (typically 1.0 M in hexanes) is added dropwise, and the reaction is stirred at -78 °C for several hours. The reaction is then quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude aldehyde is then purified by column chromatography.

4.1.2. Rosenmund Reduction of 4-(Trifluoromethyl)nicotinoyl Chloride

This classic method involves the catalytic hydrogenation of an acyl chloride.[3][4]

Reaction Scheme:

Figure 3: Rosenmund reduction of 4-(Trifluoromethyl)nicotinoyl Chloride.

Experimental Protocol (General Procedure):

-

Acyl Chloride Formation: 4-(Trifluoromethyl)nicotinic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 4-(trifluoromethyl)nicotinoyl chloride. The excess chlorinating agent is removed under vacuum.

-

Hydrogenation: The crude 4-(trifluoromethyl)nicotinoyl chloride is dissolved in a dry, inert solvent (e.g., toluene). A catalytic amount of palladium on barium sulfate (Rosenmund catalyst) and a catalyst poison (e.g., quinoline-sulfur) are added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude aldehyde, which is then purified.

From 4-(Trifluoromethyl)nicotinonitrile

The direct reduction of a nitrile to an aldehyde can also be accomplished using DIBAL-H.

Reaction Scheme:

Figure 4: DIBAL-H reduction of 4-(Trifluoromethyl)nicotinonitrile.

Experimental Protocol (General Procedure):

-

A solution of 4-(trifluoromethyl)nicotinonitrile in an anhydrous solvent is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H is added dropwise, and the reaction is stirred at low temperature. The reaction is then quenched, and the intermediate imine is hydrolyzed with aqueous acid to afford the aldehyde. The product is extracted, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The most reliable synthetic routes proceed through the formation of key precursors, 4-(trifluoromethyl)nicotinic acid or 4-(trifluoromethyl)nicotinonitrile, followed by a controlled reduction to the aldehyde. The choice of the specific synthetic pathway will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate.

References

- 1. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 4. medium.com [medium.com]

The Strategic Role of 4-(Trifluoromethyl)nicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl group stands out for its unique electronic and steric properties. This technical guide delves into the pivotal role of 4-(Trifluoromethyl)nicotinaldehyde as a versatile and valuable building block in the synthesis of novel bioactive molecules. While direct literature on the extensive use of this specific aldehyde is emerging, its significance can be understood through the well-documented applications of its derivatives and the broader class of trifluoromethylpyridines. This document will explore its synthesis, key chemical transformations, and its potential in the design of next-generation therapeutics, including kinase inhibitors and GPCR modulators.

Introduction: The Power of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but imparts profoundly different physicochemical properties to a molecule.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly sought-after substituent in drug design.[3][4] The introduction of a -CF3 group can significantly enhance a compound's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This leads to an increased half-life and improved bioavailability of drug candidates.

-

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The unique electronic properties of the -CF3 group can lead to enhanced binding interactions with biological targets through dipole-dipole, ion-dipole, and hydrogen bonding interactions.[2]

-

Receptor Selectivity: The steric bulk and electronic nature of the trifluoromethyl group can influence the conformation of a molecule, leading to improved selectivity for its intended biological target.

The pyridine scaffold is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its versatile substitution patterns.[5] The combination of a trifluoromethyl group with a nicotinaldehyde scaffold in This compound presents a building block with immense potential for the synthesis of novel therapeutics.

Synthesis of this compound and its Precursors

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed journals, its synthesis can be inferred from the preparation of its corresponding acid, 4-(trifluoromethyl)nicotinic acid, a key intermediate in the production of the insecticide flonicamid.[1][6][7]

A plausible synthetic route could involve the oxidation of the corresponding alcohol, 4-(trifluoromethyl)pyridin-3-yl)methanol, or the reduction of a suitable carboxylic acid derivative. The synthesis of the core trifluoromethylpyridine ring system often involves multi-step sequences starting from simpler pyridine derivatives.

One patented method for a related precursor, 4-(trifluoromethyl)nicotinonitrile, involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile, followed by cyclization.[8]

Key Chemical Transformations and Applications in Medicinal Chemistry

The aldehyde functionality of this compound makes it a versatile precursor for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. This compound can react with primary or secondary amines to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of a vast array of pharmaceutical compounds.

-

Experimental Protocol (General):

-

Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a reducing agent such as sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise at 0 °C or room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Wittig Reaction